Potassium 4-dodecylbenzenesulfonate

Description

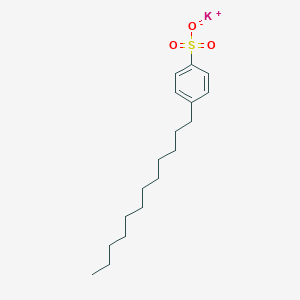

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUNXUUYQKGKS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065786 | |

| Record name | Potassium 4-dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14564-74-0 | |

| Record name | Potassium 4-dodecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014564740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 4-dodecylbenzenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 4-DODECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVV6B5042W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Potassium 4-Dodecylbenzenesulfonate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Potassium 4-dodecylbenzenesulfonate. Designed for researchers, scientists, and drug development professionals, this document delves into the core attributes of this anionic surfactant, including its molecular structure, solubility, critical micelle concentration (CMC), and surface activity. Detailed experimental protocols for its characterization and synthesis are provided, underpinned by scientific principles to ensure technical accuracy and practical utility. This guide serves as an essential resource for leveraging the unique properties of this compound in various scientific and industrial applications.

Chemical Identity and Molecular Structure

This compound is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] Its amphiphilic nature, characterized by a polar sulfonate head group and a nonpolar dodecylbenzene tail, dictates its behavior in solution and at interfaces. This structure enables it to reduce surface tension and form micelles, making it effective as a detergent, emulsifier, and dispersing agent.[2][3]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 14564-74-0 (for 4-isomer); 27177-77-1 (isomer mixture) | [2][4] |

| Molecular Formula | C₁₈H₂₉KO₃S | [2][4] |

| Molecular Weight | 364.58 g/mol | [4][5] |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] | [4] |

| InChIKey | CVZUNXUUYQKGKS-UHFFFAOYSA-M |[4] |

The molecule's architecture is fundamental to its function. The long, hydrophobic alkyl chain provides an affinity for nonpolar substances like oils and greases, while the hydrophilic sulfonate group ensures water solubility and interaction with polar media.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The utility of this compound is defined by its physical and chemical properties, which are summarized below.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to Off-White Solid | [3][5] |

| Melting Point | >182°C (decomposes) | [5] |

| Solubility | Slightly soluble in water; Very slightly soluble in heated methanol. | [3][5] |

| Stability | Chemically stable under standard ambient conditions. |[3] |

Surfactant-Specific Properties

As a surface-active agent, the most critical properties of this compound relate to its behavior at interfaces and its ability to self-assemble in solution.

This compound is highly effective at reducing the surface tension of water.[2] Individual molecules (monomers) preferentially adsorb at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy at the surface, lowering the surface tension. This property is fundamental to its function in wetting, foaming, and emulsification.

When the concentration of this compound in water increases, the air-water interface becomes saturated. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the monomers to self-assemble into spherical structures called micelles.[6][7] In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfonate heads form the outer corona, interacting with the aqueous environment.

Caption: Self-assembly of surfactant monomers into a micelle above the CMC.

Synthesis and Characterization

Synthesis Workflow

The synthesis of this compound is typically a two-step process involving the sulfonation of dodecylbenzene followed by neutralization with a potassium base.[3]

-

Sulfonation: Linear dodecylbenzene is reacted with a strong sulfonating agent, such as concentrated sulfuric acid or oleum (fuming sulfuric acid), to attach a sulfonic acid group (-SO₃H) to the benzene ring, predominantly at the para (4-) position.

-

Neutralization: The resulting dodecylbenzenesulfonic acid is then neutralized with a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the final potassium salt.[3]

Caption: General synthesis workflow for this compound.

Analytical Characterization Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity and identity of this compound. A reversed-phase method is typically employed.

Objective: To separate the main compound from potential impurities, such as isomers or unreacted starting materials.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of a certified reference standard of this compound at 1 mg/mL in the mobile phase.

-

Prepare sample solutions at a similar concentration.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The long alkyl chain of the analyte ensures strong retention on these nonpolar stationary phases.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.0) and an organic solvent like methanol or acetonitrile. A typical starting point is 70:30 (v/v) Methanol:Buffer.[11] The acidic pH ensures the sulfonate group is consistently ionized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the benzene ring shows strong absorbance, typically around 220 nm or 275 nm.[11]

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

The identity of the compound is confirmed by comparing the retention time of the major peak in the sample chromatogram with that of the reference standard.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is a hallmark property of any surfactant. Surface tensiometry is the most direct and definitive method for its determination.

Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached. Above the CMC, the surface tension remains relatively constant because any additional surfactant forms micelles within the bulk solution rather than populating the surface.[6] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.

Methodology:

-

Materials and Equipment:

-

This compound

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Surface Tensiometer (e.g., using Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

-

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water. Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.001 mM to 10 mM). Using a logarithmic dilution series is efficient.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Begin with the most dilute solution to minimize cross-contamination.

-

Pour the solution into the sample vessel and allow it to equilibrate thermally (e.g., at 25°C).

-

Measure the surface tension. Repeat the measurement until a stable reading is obtained.

-

Thoroughly clean and dry the ring/plate and sample vessel before proceeding to the next concentration.

-

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two distinct linear regions. Fit a straight line to the data points in the rapidly decreasing region (pre-CMC) and another straight line to the data points in the plateau region (post-CMC).

-

The concentration at which these two lines intersect is the Critical Micelle Concentration (CMC).

-

Caption: Experimental workflow for determining the CMC via surface tensiometry.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research contexts.

-

Biochemical Research: As a detergent, it is used for the solubilization of membrane proteins and lipids, allowing for their extraction and study outside of the native membrane environment.[12]

-

Drug Development: 4-Dodecylbenzenesulfonic acid, the parent acid of this salt, has been identified as a small-molecule inhibitor that targets the pleckstrin homology (PH) domain of protein kinase B (Akt).[5] This is significant for cancer research and drug development, as the Akt signaling pathway is often dysregulated in human cancers. The potassium salt can serve as a more soluble and handleable form for such studies.

-

Formulation Science: In cosmetic and personal care products, it functions as a primary cleansing agent (surfactant) in shampoos, facial cleansers, and bath products.[1]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause an allergic skin reaction (H317).[2][4][13] It can also be harmful if swallowed (H302).[2]

-

Precautionary Measures: Always handle this chemical in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including:

-

Hand Protection: Impervious gloves.

-

Eye Protection: Chemical safety goggles or a face shield.[13]

-

Skin Protection: A lab coat to prevent skin contact.

-

-

First Aid:

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical help.[13]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[13]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23694261, Potassium Dodecylbenzenesulfonate. Retrieved from [Link]

-

Cosmetics Info (n.d.). Potassium Dodecylbenzenesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23672299, this compound. Retrieved from [Link]

-

ChemBK (2024). Dodecylbenzenesulfonic acid, potassium salt. Retrieved from [Link]

-

ResearchGate (n.d.). Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. Retrieved from [Link]

-

ResearchGate (2018). Validation of Analytical Method Determination of Sodium Dodecyl Benzene Sulfonate (DBS) in Catfish (Clarias batrachus L.) by Spectrophotometry. Retrieved from [Link]

-

Semantic Scholar (2022). Effect of Divalent and Monovalent Salts on Interfacial Dilational Rheology of Sodium Dodecylbenzene Sulfonate Solutions. Retrieved from [Link]

-

Indian Academy of Sciences (2018). Evaluation of micellar properties of sodium dodecylbenzene sulphonate in the presence of some salts. Retrieved from [Link]

-

MarketPublishers (2020). Dodecylbenzenesulfonic acid potassium salt (CAS 27177-77-1) Market Research Report 2025. Retrieved from [Link]

-

ScienceDirect (2000). Surface tension for aqueous electrolyte solutions by the modified mean spherical approximation. Retrieved from [Link]

-

ResearchGate (2010). Amended Safety Assessment of Dodecylbenzenesulfonate, Decylbenzenesulfonate, and Tridecylbenzenesulfonate Salts as Used in Cosmetics. Retrieved from [Link]

-

ResearchGate (n.d.). Physical and Chemical Properties of Sodium Dodecylbenzensulfonate, Sodium Decylbenzenesulfonate, TEA-Dodecylbenzenesulfonate, and Linear Alkylbenzene Sulfonates. Retrieved from [Link]

-

PSE Community (2023). Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution. Retrieved from [Link]

-

arXiv (2024). Surface tension of aqueous electrolyte solutions near non-polar dielectric media. Retrieved from [Link]

-

SciELO (2013). A simple method for the quantification of diclofenac potassium in oral suspension by high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]

-

ResearchGate (2002). A Critical Assessment of Micellization of Sodium Dodecyl Benzene Sulfonate (SDBS) and Its Interaction with Poly(vinyl pyrrolidone) and Hydrophobically Modified Polymers, JR 400 and LM 200. Retrieved from [Link]

-

HELIX Chromatography (n.d.). HPLC Methods for analysis of Potassium ion. Retrieved from [Link]

-

MDPI (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. Retrieved from [Link]

-

Agilent (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

Wikipedia (n.d.). Critical micelle concentration. Retrieved from [Link]

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Potassium Dodecylbenzenesulfonate | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | C18H29KO3S | CID 23672299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. potassium 4-dodecylbenzenesulphonate | 14564-74-0 [chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ias.ac.in [ias.ac.in]

- 11. scielo.br [scielo.br]

- 12. CAS 4706-78-9: Potassium dodecyl sulfate | CymitQuimica [cymitquimica.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to Potassium 4-Dodecylbenzenesulfonate: Molecular Structure, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-dodecylbenzenesulfonate is an anionic surfactant of significant interest in various scientific and industrial domains. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a hydrophilic sulfonate group, dictates its behavior in aqueous and non-aqueous media, making it a versatile molecule for a range of applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into its emerging applications in drug development, particularly its potential as a modulator of the Akt signaling pathway and its role in the formulation of poorly soluble drugs.

Molecular Structure and Chemical Formula

The chemical formula for this compound is C₁₈H₂₉KO₃S. The molecule consists of a potassium cation (K⁺) and a 4-dodecylbenzenesulfonate anion. The anion has a molecular weight of approximately 364.58 g/mol .

The structure of the 4-dodecylbenzenesulfonate anion is characterized by:

-

A benzene ring: A six-carbon aromatic ring.

-

A dodecyl group: A twelve-carbon saturated hydrocarbon chain (-C₁₂H₂₅) attached to the benzene ring at the para position (position 4). This long alkyl chain is the hydrophobic tail of the molecule.

-

A sulfonate group: A sulfur atom bonded to three oxygen atoms (-SO₃⁻), also attached to the benzene ring. This group is highly polar and constitutes the hydrophilic head of the molecule.

The IUPAC name for this compound is this compound.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol:

Step 1: Sulfonation of Dodecylbenzene

-

In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Add a calculated amount of dodecylbenzene to the flask.

-

Slowly add a sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) dissolved in a suitable solvent, to the dodecylbenzene while stirring vigorously.

-

Maintain the reaction temperature between 40-60°C. The reaction is exothermic, so cooling may be necessary.

-

Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

-

The progress of the reaction can be monitored by techniques such as titration to determine the concentration of the resulting dodecylbenzenesulfonic acid.

Step 2: Neutralization

-

Cool the reaction mixture containing dodecylbenzenesulfonic acid.

-

Slowly add a stoichiometric amount of a potassium base, such as potassium hydroxide (KOH) solution, while stirring.

-

The neutralization reaction is also exothermic; maintain the temperature below 50°C.

-

Monitor the pH of the mixture and adjust the addition of the base until the pH is neutral (around 7).

-

The resulting product, this compound, can be isolated by techniques such as evaporation of the solvent or precipitation followed by filtration and drying.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the sulfonate group (S=O stretching around 1180-1250 cm⁻¹ and S-O stretching around 1040-1080 cm⁻¹), the aromatic ring (C=C stretching around 1450-1600 cm⁻¹), and the alkyl chain (C-H stretching around 2850-2960 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), the protons of the methylene groups of the dodecyl chain (a complex multiplet around 1.2-1.6 ppm), and the terminal methyl group (a triplet around 0.8-0.9 ppm).

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons (in the region of 120-150 ppm) and the aliphatic carbons of the dodecyl chain (in the range of 10-40 ppm).

-

Applications in Research and Drug Development

Beyond its traditional use as a detergent, the unique properties of this compound make it a valuable tool in pharmaceutical research and development.

Modulation of the Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Recent research has highlighted the potential of small molecules to inhibit the function of Akt by targeting its pleckstrin homology (PH) domain, which is responsible for its recruitment to the cell membrane.

While direct studies on this compound as an Akt inhibitor are limited, the structurally related 4-dodecylbenzenesulfonic acid has been identified as a small-molecule inhibitor that targets the PH domain of protein kinase B/Akt. The amphiphilic nature of dodecylbenzenesulfonate allows it to potentially interact with the lipid-binding pocket of the PH domain, thereby preventing the localization of Akt to the cell membrane and subsequent activation. This mechanism of action presents a promising avenue for the development of novel anti-cancer agents.

Caption: Proposed mechanism of Akt inhibition by dodecylbenzenesulfonate.

Role in Drug Formulation and Delivery

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) is a major challenge in drug development. Surfactants like this compound can be employed to enhance the solubility and bioavailability of these drugs. By forming micelles in aqueous solutions, they can encapsulate hydrophobic drug molecules within their nonpolar cores, effectively increasing their concentration in the formulation.

Experimental Workflow: Formulation of a Poorly Soluble Drug

-

Solubility Screening: Determine the solubility of the poorly soluble API in various concentrations of this compound solution above its CMC.

-

Formulation Preparation: Prepare a series of formulations with varying drug-to-surfactant ratios. This can be achieved by dissolving the surfactant in an aqueous buffer and then adding the API, followed by sonication or homogenization to facilitate micellar encapsulation.

-

Characterization of the Formulation:

-

Particle Size Analysis: Use dynamic light scattering (DLS) to determine the size and size distribution of the micelles or drug-surfactant aggregates.

-

Encapsulation Efficiency: Determine the amount of drug successfully encapsulated within the micelles using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) after separating the free drug.

-

-

In Vitro Dissolution Studies: Perform dissolution tests to compare the release profile of the drug from the surfactant-based formulation with that of the pure drug. This will demonstrate the enhancement in dissolution rate.

Safety and Handling

This compound is considered to be of low concern for toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It can cause skin and eye irritation, and inhalation of dust should be avoided. It is recommended to use personal protective equipment, such as gloves and safety glasses, when handling the compound.

Conclusion

This compound is a multifaceted molecule with well-established applications as a surfactant and emerging potential in the field of drug development. Its well-defined molecular structure and predictable physicochemical properties make it a valuable tool for researchers and scientists. The ability of its corresponding acid to inhibit the Akt signaling pathway opens up new avenues for cancer research, while its surfactant properties provide a practical solution for formulating poorly soluble drugs. Further investigation into the precise molecular interactions and biological effects of this compound is warranted to fully exploit its therapeutic and formulation-enabling potential.

References

-

ChemBK. Dodecylbenzenesulfonic acid, potassium salt. [Link]

-

OECD SIDS. Dodecylbenzenesulfonic acid. [Link]

-

Journal of Chemical & Engineering Data. Critical Micelle Concentration of Anionic Surfactants in Aqueous Solutions. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Potassium Dodecylbenzenesulfonate. [Link]

-

LookChem. Cas 27177-77-1,potassium dodecylbenzenesulphonate. [Link]

-

Cosmetics Info. Potassium Dodecylbenzenesulfonate. [Link]

Synthesis pathway for Potassium 4-dodecylbenzenesulfonate.

An In-depth Technical Guide to the Synthesis of Potassium 4-dodecylbenzenesulfonate

Introduction: The Archetypal Anionic Surfactant

This compound is a key member of the linear alkylbenzene sulfonate (LAS) family, a class of anionic surfactants that form the cornerstone of the modern detergent and cleaning industry.[1][2] Its amphiphilic molecular structure, featuring a long, hydrophobic dodecyl chain and a hydrophilic, anionic sulfonate head group, allows it to effectively reduce the surface tension of water, emulsify oils, and remove dirt.[2] This guide provides a comprehensive overview of its synthesis, intended for researchers and chemical development professionals. The synthesis is a robust and scalable two-step process, beginning with the sulfonation of dodecylbenzene to form the intermediate dodecylbenzenesulfonic acid (DDBSA), followed by a precise neutralization with a potassium base to yield the final salt.[3] This document will elucidate the underlying chemical principles, provide detailed experimental protocols, and discuss critical process parameters and safety considerations.

Part 1: Synthesis of Dodecylbenzenesulfonic Acid (DDBSA)

The initial and most critical phase of the synthesis is the electrophilic aromatic substitution reaction to install a sulfonic acid group onto the benzene ring of linear dodecylbenzene (LAB).[4][5] The success of this step dictates the purity and yield of the final product.

Principle & Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of the aromatic ring is a classic electrophilic substitution.[4] The electrophile, typically sulfur trioxide (SO₃) or a species derived from fuming sulfuric acid (oleum), attacks the electron-rich benzene ring.[5] The reaction proceeds via the formation of a resonance-stabilized intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity and form the sulfonic acid.[4]

The choice of sulfonating agent is a critical process decision. While concentrated or fuming sulfuric acid can be used, the industrial standard has shifted towards gas-phase sulfonation using sulfur trioxide diluted with dry air.[6] This method offers superior control, minimizes the formation of water and sulfuric acid byproducts, and leads to a higher-purity DDBSA product.[6] The reaction is highly exothermic, necessitating efficient heat removal to prevent side reactions, such as the formation of sulfones, which can occur at elevated temperatures.[5][6][7]

Logical Flow of the Sulfonation Process

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Overall synthesis pathway from raw materials to the final product.

Experimental Protocol: Sulfonation of Linear Dodecylbenzene

This protocol is a representative laboratory-scale procedure. Industrial production utilizes continuous processes like falling-film reactors for superior heat and mass transfer.[6]

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, a thermometer, and an inlet for dry air or nitrogen. Connect the reactor outlet to a suitable gas scrubber containing a sodium hydroxide solution to trap any unreacted SO₃.

-

Charge Reactor: Charge the reactor with 1.0 mole equivalent of linear dodecylbenzene.

-

Temperature Control: Begin agitation and circulate a coolant through the reactor jacket to maintain an initial temperature of 25-30°C.

-

Addition of Sulfonating Agent: Slowly add 1.05 mole equivalents of 20% fuming sulfuric acid (oleum) via the dropping funnel over 60-90 minutes. The key to this step is rigorous temperature control; the reaction temperature must be maintained between 40-50°C to ensure a high conversion rate while minimizing sulfone formation.[7]

-

Digestion Phase: After the addition is complete, allow the reaction mixture to stir at 45-50°C for an additional 60 minutes to ensure the reaction goes to completion.

-

Monitoring: Reaction completion can be monitored by withdrawing a small aliquot, dissolving it in water, and titrating the free sulfuric acid content.

Part 2: Neutralization to this compound

This step involves a straightforward acid-base neutralization to convert the highly corrosive DDBSA into its stable and useful potassium salt.[8]

Principle & Mechanism: Acid-Base Reaction

Dodecylbenzenesulfonic acid is a strong acid and will readily react with a suitable base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in an exothermic reaction to form the corresponding salt and water.[9][10] Potassium hydroxide is often preferred due to the higher solubility of the resulting potassium sulfonate salt compared to its sodium counterpart, which can be advantageous in certain liquid formulations.[11]

Experimental Protocol: Neutralization of DDBSA

-

Prepare Base Solution: In a separate vessel, prepare a solution containing 1.0 mole equivalent of potassium hydroxide in a minimal amount of deionized water. Cool this solution to room temperature.

-

Neutralization: Slowly add the cooled potassium hydroxide solution to the vigorously stirred DDBSA from Part 1. The addition must be controlled to manage the heat of neutralization, maintaining the temperature below 50°C.

-

pH Adjustment: Monitor the pH of the reaction mixture. Continue the addition of the KOH solution until the pH of the mixture is stable in the range of 7.0-8.5.

-

Final Product: The resulting mixture is an aqueous solution or slurry of this compound. It can be dried to a powder or flaked form if required for the final application.[12]

Part 3: Product Characterization

Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include those for the sulfonate group (S=O stretching), aromatic C=C bonds, and aliphatic C-H bonds.[13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and quantifying any unreacted starting materials or process-related impurities.[14]

-

Spectrophotometry: A common quality control method involves forming a complex with a dye like methylene blue, which can be extracted and measured spectrophotometrically to determine the concentration of the anionic surfactant.[15]

Quantitative Data and Physical Properties

The following table summarizes key properties of the primary chemicals involved in the synthesis.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Role |

| Linear Dodecylbenzene | C₁₈H₃₀ | ~246.43 | 67774-74-7 | Starting Material |

| Sulfur Trioxide | SO₃ | 80.06 | 7446-11-9 | Sulfonating Agent |

| Dodecylbenzenesulfonic Acid (DDBSA) | C₁₈H₃₀O₃S | 326.50 | 27176-87-0 | Intermediate |

| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | Neutralizing Base |

| This compound | C₁₈H₂₉KO₃S | 364.60 | 27177-77-1 | Final Product |

Note: Properties for dodecylbenzene and its sulfonic acid can vary slightly based on the specific isomer mixture.

Safety and Handling: A Critical Overview

The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols.

-

Dodecylbenzenesulfonic Acid (DDBSA): This intermediate is highly corrosive and can cause severe skin burns and eye damage.[16] Always handle DDBSA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[17]

-

Sulfonating Agents: Fuming sulfuric acid and sulfur trioxide are extremely corrosive and reactive. They react violently with water. All operations should be conducted under anhydrous conditions.

-

Potassium Hydroxide (KOH): KOH is a strong caustic base that is also corrosive to skin and eyes.[18] Appropriate PPE, including gloves and eye protection, is mandatory.[19]

-

Exothermic Reactions: Both the sulfonation and neutralization steps are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Conclusion

The synthesis of this compound is a well-established and industrially vital process grounded in fundamental principles of organic chemistry. By carefully controlling the electrophilic sulfonation of linear dodecylbenzene and subsequent neutralization, a high-purity anionic surfactant can be produced efficiently. A thorough understanding of the reaction mechanisms, adherence to precise experimental protocols, and an unwavering commitment to safety are paramount for the successful and responsible production of this essential chemical.

References

Sources

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. researchgate.net [researchgate.net]

- 3. Dodecylbenzene - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis Technology And Principle Of Sodium Dodecylbenzene Sulfonate [cosoonchem.com]

- 6. Linear Alkyl Benzene Explained: Production, Properties, and Industrial Applications [elchemy.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. CN104744318A - Improved preparation method of calcium dodecyl benzene sulfonate - Google Patents [patents.google.com]

- 11. chemistscorner.com [chemistscorner.com]

- 12. cir-safety.org [cir-safety.org]

- 13. mdpi.com [mdpi.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. valudor.com [valudor.com]

- 17. nj.gov [nj.gov]

- 18. diamonddiagnostics.com [diamonddiagnostics.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Anionic Surfactant Properties of Potassium 4-dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Potassium 4-dodecylbenzenesulfonate, a key member of the linear alkylbenzene sulfonate (LAS) family of anionic surfactants, holds a significant position in a multitude of scientific and industrial applications. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic sulfonate group, dictates its behavior at interfaces, making it a subject of continuous research and development. This guide, intended for the discerning scientific community, moves beyond a cursory overview to provide a deep dive into the core physicochemical properties of this versatile surfactant. Herein, we explore the fundamental principles governing its action, detailed methodologies for its characterization, and insights into its synthesis and potential applications, with a particular focus on empowering researchers in their experimental designs and interpretations.

Molecular Architecture and Physicochemical Identity

This compound is an organic salt with a well-defined molecular structure that underpins its surfactant properties. The molecule consists of a linear dodecyl chain (a 12-carbon alkyl group) attached to a benzene ring, which is in turn sulfonated at the para position. The negative charge of the sulfonate group is balanced by a potassium cation.[1][2]

Table 1: Key Physicochemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Potassium p-dodecylbenzene sulfonate, Dodecylbenzenesulfonic acid potassium salt | [1] |

| CAS Number | 14564-74-0 | [1] |

| Molecular Formula | C₁₈H₂₉KO₃S | [1] |

| Molecular Weight | 364.6 g/mol | [1] |

Core Surfactant Properties: A Quantitative Perspective

The efficacy of this compound as a surfactant is defined by several key parameters that govern its behavior in solution and at interfaces. Understanding these properties is paramount for its effective application in research and formulation development.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental characteristic of any surfactant. It represents the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules self-assemble into micelles, leading to a plateau in surface tension.

Surface Tension Reduction

A primary function of a surfactant is to reduce the surface tension of a liquid, typically water. This property is crucial for processes such as wetting, emulsification, and foaming. The hydrophobic tail of the surfactant molecule orients itself away from the aqueous phase, either at the air-water interface or by associating with other non-polar substances. This disrupts the cohesive energy at the surface, thereby lowering the surface tension. The surface tension of aqueous solutions of linear alkylbenzene sulfonates generally decreases with increasing concentration until the CMC is reached.

The Krafft Point

The Krafft point is another critical temperature for ionic surfactants. It is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant's solubility is limited, and it may exist as a crystalline or hydrated solid, even in an aqueous solution. Above the Krafft point, the solubility increases dramatically as micelles begin to form, providing a new, energetically favorable state for the surfactant molecules. For linear alkylbenzene sulfonates, the Krafft point is influenced by the length and branching of the alkyl chain. Generally, a less branched isomer will have a lower Krafft point.[3]

Synthesis of this compound: A Laboratory Protocol

The synthesis of this compound is typically a two-step process involving the sulfonation of dodecylbenzene followed by neutralization with a potassium base.

Step 1: Sulfonation of Dodecylbenzene

This step involves the reaction of dodecylbenzene with a sulfonating agent, such as sulfuric acid or sulfur trioxide, to produce dodecylbenzenesulfonic acid.

Step 2: Neutralization

The resulting dodecylbenzenesulfonic acid is then neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to yield this compound.[4]

Diagram 1: Synthesis Pathway of this compound

Caption: A simplified schematic of the two-step synthesis of this compound.

Experimental Characterization: Methodologies and Workflows

Accurate characterization of the surfactant properties of this compound is crucial for its effective utilization. The following section details the standard experimental protocols for determining its CMC, surface tension, and Krafft point.

Determination of Critical Micelle Concentration (CMC) by Conductometry

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases almost linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations, spanning a range both below and above the expected CMC.

-

Conductivity Measurement: Measure the conductivity of each solution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.

-

Data Analysis: Plot the measured conductivity as a function of the surfactant concentration.

-

CMC Determination: Identify the breakpoint in the plot, which corresponds to the CMC. This can be done by fitting two linear regressions to the data points below and above the inflection point and calculating their intersection.

Diagram 2: Workflow for CMC Determination by Conductometry

Caption: A stepwise workflow for determining the Critical Micelle Concentration using the conductometry method.

Measurement of Surface Tension using the Wilhelmy Plate Method

Principle: The Wilhelmy plate method is a highly accurate technique for measuring the surface tension of a liquid. It involves measuring the force exerted on a thin platinum plate, with a known perimeter, as it is brought into contact with the liquid surface. The downward force is directly proportional to the surface tension of the liquid.[5][6][7]

Experimental Protocol:

-

Instrument Setup: Use a tensiometer equipped with a Wilhelmy plate and a sensitive microbalance. Ensure the platinum plate is thoroughly cleaned and flamed to ensure complete wetting.

-

Sample Preparation: Prepare a series of aqueous solutions of this compound at various concentrations.

-

Measurement:

-

Raise the sample vessel until the liquid surface just touches the bottom of the Wilhelmy plate.

-

The instrument will record the force exerted on the plate.

-

The surface tension (γ) is calculated using the formula: γ = F / (P * cosθ), where F is the measured force, P is the wetted perimeter of the plate, and θ is the contact angle (which is assumed to be 0° for a perfectly wetted platinum plate).

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC.

Diagram 3: Workflow for Surface Tension Measurement (Wilhelmy Plate)

Caption: A procedural diagram for measuring surface tension using the Wilhelmy plate technique.

Determination of the Krafft Point

Principle: The Krafft point can be determined by observing the temperature at which the solubility of the surfactant increases sharply. This is often done by measuring the conductivity or turbidity of a surfactant solution as a function of temperature. As the solution is heated, there will be a sudden increase in conductivity or a decrease in turbidity at the Krafft point, corresponding to the formation of micelles.[8][9]

Experimental Protocol:

-

Sample Preparation: Prepare a dispersion of this compound in deionized water at a concentration above its expected CMC. The solution will likely be turbid or contain solid precipitate at room temperature if it is below its Krafft point.

-

Heating and Measurement:

-

Place the solution in a temperature-controlled water bath.

-

Slowly heat the solution while continuously stirring and monitoring its conductivity or turbidity.

-

-

Data Analysis: Plot the measured conductivity or the reciprocal of turbidity as a function of temperature.

-

Krafft Point Determination: The temperature at which a sharp increase in conductivity or a sharp decrease in turbidity is observed is the Krafft point.

Diagram 4: Logic for Krafft Point Determination

Caption: A decision-flow diagram illustrating the determination of the Krafft point.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research and development areas, including:

-

Emulsion Polymerization: It can be used as an emulsifier to stabilize monomer droplets in water, facilitating the synthesis of polymer latexes.[10][11]

-

Enhanced Oil Recovery (EOR): Its ability to reduce interfacial tension between oil and water makes it a candidate for use in surfactant flooding techniques to improve oil extraction from reservoirs.[12][13]

-

Drug Delivery: As a surfactant, it has the potential to be used in the formulation of microemulsions and nanoemulsions for the delivery of poorly water-soluble drugs.

-

Nanoparticle Synthesis: It can act as a stabilizing agent in the synthesis of nanoparticles, controlling their size and preventing aggregation.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] It may also be harmful if swallowed and harmful to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful anionic surfactant with a well-defined set of physicochemical properties that make it suitable for a wide range of applications. A thorough understanding of its CMC, surface tension behavior, and Krafft point, coupled with the ability to accurately measure these parameters, is essential for its effective use in research and formulation. This guide has provided a comprehensive overview of these core properties and the experimental methodologies required for their characterization, aiming to equip scientists and researchers with the knowledge needed to harness the full potential of this versatile molecule.

References

-

Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

This compound | C18H29KO3S | CID 23672299 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Potassium Dodecylbenzenesulfonate | C18H29KO3S | CID 23694261 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Critical micelle concentration of sodium dodecylbenzenesulfonate at different temperatures. (n.d.). Retrieved January 27, 2026, from [Link]

-

Conductometric evaluation of cmc of SDBS in water at 293 K - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF - Scribd. (n.d.). Retrieved January 27, 2026, from [Link]

-

Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved January 27, 2026, from [Link]

-

Effect of combined chemical enhanced oil recovery techniques on high-viscosity oil. (2024, January 23). Retrieved January 27, 2026, from [Link]

-

How does the Wilhelmy plate method work? - DataPhysics Instruments. (n.d.). Retrieved January 27, 2026, from [Link]

-

Variation of surface tension in aqueous solutions of sodium dodecyl sulfate in the flotation bath - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Surface tension for aqueous electrolyte solutions by the modified mean spherical approximation - Department of Chemical Engineering, Tsinghua University. (n.d.). Retrieved January 27, 2026, from [Link]

-

Wilhelmy plate method for contact angle measurement - Biolin Scientific. (2021, January 5). Retrieved January 27, 2026, from [Link]

-

Surface Tension Measurements with a Wilhelmy Plate | OneAttension Software | Episode #11 - Part 1 - YouTube. (2021, November 7). Retrieved January 27, 2026, from [Link]

-

Alkylbenzene sulfonate - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

KRAFFT-CLEAR POINT DIAGRAMS FOR SOME SODIUM 1,4 Di-n- ALKYLBENZENE SULPHONATES. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Wilhelmy method: a critical and practical review - iris@unitn. (n.d.). Retrieved January 27, 2026, from [Link]

-

Cloud and Krafft points | Practical Surfactants Science - Prof Steven Abbott. (n.d.). Retrieved January 27, 2026, from [Link]

-

Krafft temperature – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Krafft temperature of surfactant solutions - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]

-

Dodecylbenzenesulfonic acid, potassium salt - ChemBK. (n.d.). Retrieved January 27, 2026, from [Link]

-

Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved January 27, 2026, from [Link]

-

4-dodecylbenzenesulfonyl azides - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

- CN116082199B - Calcium dodecyl benzene sulfonate and preparation method thereof - Google Patents. (n.d.).

- JP2006241175A - Anionic emulsifier for emulsion polymerization - Google Patents. (n.d.).

-

Reactive Emulsifiers for Emulsion Polymerization | 2013-09-05 | PCI Magazine. (2013, September 5). Retrieved January 27, 2026, from [Link]

-

Characterization of polystyrene latexes - Controlled Radical Polymerization. (n.d.). Retrieved January 27, 2026, from [Link]

-

Surfactant-Based Enhanced Oil Recovery Processes and Foam Mobility Control | netl.doe.gov. (n.d.). Retrieved January 27, 2026, from [Link]

- US9567512B2 - Surfactants for enhanced oil recovery - Google Patents. (n.d.).

-

The Krafft temperature of surfactant solutions - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]

-

What is a Wilhelmy plate? - Dyne Testing. (n.d.). Retrieved January 27, 2026, from [Link]

-

The Krafft temperature of surfactant solutions - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. This compound | C18H29KO3S | CID 23672299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potassium Dodecylbenzenesulfonate | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alkylbenzene sulfonate - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. dynetesting.com [dynetesting.com]

- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 9. researchgate.net [researchgate.net]

- 10. sanyo-chemical.co.jp [sanyo-chemical.co.jp]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Surfactant-Based Enhanced Oil Recovery Processes and Foam Mobility Control | netl.doe.gov [netl.doe.gov]

Environmental fate and biodegradability of Potassium 4-dodecylbenzenesulfonate.

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Potassium 4-dodecylbenzenesulfonate

Introduction: Understanding the Environmental Journey of a Key Surfactant

This compound is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) class of compounds.[1] As a primary ingredient in a vast array of cleaning and detergent products, its widespread use ensures its eventual entry into the environment, predominantly through municipal and industrial wastewater streams.[2] In aqueous solution, it dissociates, releasing the dodecylbenzenesulfonate anion, which is the subject of most environmental studies.[3] Understanding the environmental fate and biodegradability of this molecule is therefore not merely an academic exercise; it is a critical component of environmental risk assessment and the development of sustainable chemical formulations. This guide provides a detailed examination of the physicochemical properties, biodegradation pathways, and environmental partitioning of this compound, grounded in established scientific principles and standardized testing methodologies.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution of any chemical is fundamentally governed by its physical and chemical properties. For this compound, these characteristics dictate its partitioning between water, soil, sediment, and air, and influence its bioavailability to microorganisms.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₉KO₃S | [4][5][6] |

| Molecular Weight | 364.6 g/mol | [4][5] |

| Appearance | White to off-white solid | [6][7] |

| Water Solubility | Slightly soluble in water; Soluble in organic solvents | [6][7] |

| Melting Point | >182°C (decomposition) | [6] |

| Sludge Partitioning Constant (Kp) for C12 LAS | 3,210 L/kg | [3] |

Note: As an ionic compound, traditional Log Kow values are less relevant. Its behavior is dominated by its surfactant properties and partitioning to organic matter.

The molecule's amphiphilic nature, with a long, hydrophobic alkyl chain and a hydrophilic sulfonate group, means it actively partitions to interfaces.[4] In the environment, this translates to a strong tendency to adsorb onto organic matter in soil and sludge, a critical factor in its fate.[3][8] Due to its dissociation in water, it is not expected to volatilize significantly from water or moist soil.[3][9]

Environmental Fate and Partitioning

Upon release into wastewater, this compound undergoes several processes that determine its ultimate concentration and location in the environment. The primary removal mechanism in wastewater treatment plants (WWTPs) is a combination of biodegradation and sorption to sludge.[10]

Adsorption and Desorption in Soil and Sediment

The dominant process governing the fate of LAS in solid matrices is adsorption.[8] The hydrophobic alkyl chain binds to organic carbon and clay particles in soil and sediment, effectively removing it from the water column.[8][11][12] This process is reversible, and the extent of adsorption is influenced by the organic matter content of the medium; lower organic matter leads to higher bioavailability.[11][12] This partitioning is significant, as LAS that is strongly adsorbed to sludge may be subsequently introduced to agricultural soils when sludge is used as a fertilizer.[3]

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For LAS, including this compound, the potential for bioaccumulation is considered low.[9] Studies have shown that while aquatic organisms can take up LAS, it does not biomagnify through the food web.[13] The bioavailability, and thus the potential for uptake, is significantly reduced by the chemical's tendency to bind to sediment and dissolved organic matter.[11][12]

Caption: Environmental pathways for this compound.

Biodegradability: The Ultimate Environmental Sink

The ultimate fate of this compound is determined by its biodegradability. As a linear alkylbenzene sulfonate, it was designed to be more readily biodegradable than its branched-chain predecessors, which were found to be environmentally persistent.[14]

Aerobic Biodegradation: The Primary Pathway

Under aerobic conditions (in the presence of oxygen), LAS is rapidly and extensively biodegraded by a wide variety of microorganisms.[3][15] The process is well-documented and occurs in wastewater treatment plants, surface waters, and soils, with removal efficiencies often exceeding 98-99%.[15][16][17]

The degradation mechanism is a multi-step process initiated by the microbial consortium:

-

ω-Oxidation: The terminal methyl group of the alkyl chain is oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.[1][14]

-

β-Oxidation: The alkyl chain is then progressively shortened by the removal of two-carbon units, a process analogous to fatty acid metabolism.[1] This sequence of oxidations leads to the formation of a series of short-chain intermediates known as sulfophenyl carboxylates (SPCs).[1][15]

-

Aromatic Ring Cleavage & Desulfonation: Once the alkyl chain is sufficiently shortened, the aromatic ring is opened by microbial enzymes. The final step is desulfonation, where the sulfonate group is cleaved, releasing inorganic sulfate and completing the mineralization of the molecule to carbon dioxide and water.[1]

Caption: Aerobic biodegradation pathway of LAS.

Anaerobic Biodegradation: A Slower Process

For a long time, LAS was considered resistant to biodegradation under anaerobic conditions, such as those found in deep sediments or anaerobic sludge digesters.[10][16] However, more recent research has demonstrated that anaerobic degradation of LAS does occur, although at a significantly slower rate than aerobic degradation.[1][16] Studies using anoxic marine sediments have shown degradation of up to 79% over 165 days, with an estimated half-life of around 90 days.[16] This process is critical for understanding the persistence of LAS in environments devoid of oxygen.[16]

Standardized Methodology: Assessing Ready Biodegradability

To ensure consistent and comparable data, the biodegradability of chemicals is assessed using standardized protocols, most notably those developed by the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests are stringent screening tests used to determine if a chemical is "readily biodegradable."[18] A positive result in an OECD 301 test suggests that the substance will undergo rapid and ultimate degradation in the environment.[18]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The Manometric Respirometry test (OECD 301F) is a robust method suitable for a wide range of substances, including those that are poorly soluble.[19] It measures the oxygen consumed by a microbial inoculum while degrading the test substance in a closed system over 28 days.

Core Principle: The amount of oxygen consumed is measured and compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the chemical to CO₂, H₂O, and other inorganic constituents.[19]

Step-by-Step Methodology:

-

Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and conditioned to provide a diverse and active microbial community.[20]

-

Test Vessel Setup: Multiple sealed respirometer flasks are prepared:

-

Test Vessels: A mineral medium, the prepared inoculum, and the test substance (this compound) at a known concentration are added.

-

Blank Control: Contains only the inoculum and mineral medium to measure the background respiration of the microorganisms.

-

Reference Control: Contains a readily biodegradable reference substance (e.g., sodium benzoate) to verify the viability and activity of the inoculum.[20]

-

Toxicity Control: Contains the test substance and the reference substance to check if the test substance is inhibitory to the microorganisms at the tested concentration.[20]

-

-

Incubation: The sealed flasks are incubated at a constant temperature (typically 20-25°C) in the dark for 28 days.[21] Constant stirring ensures adequate mixing and oxygen transfer.

-

Measurement: The consumption of oxygen is continuously monitored over the 28-day period using a pressure sensor that detects the drop in headspace pressure as O₂ is consumed. A CO₂ trap (e.g., potassium hydroxide) is placed in the vessel to ensure that the pressure change is solely due to oxygen consumption.

-

Data Analysis: The percentage of biodegradation is calculated at each time point using the formula:

-

% Biodegradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD * 100

-

Pass Criteria for "Ready Biodegradability": A substance is considered readily biodegradable if it achieves ≥ 60% degradation within a 10-day window.[18][19][20] The 10-day window begins when the degree of biodegradation first exceeds 10% and must end before day 28 of the test.[20] LAS compounds typically meet these criteria.[3]

Caption: Experimental workflow for the OECD 301F biodegradability test.

Conclusion

This compound, a representative linear alkylbenzene sulfonate, is a chemical designed for effective cleaning and environmental compatibility. Its environmental fate is characterized by strong partitioning to organic matter in sludge and sediment, which limits its bioavailability and potential for bioaccumulation.[3][8][11][12] The primary and most significant removal mechanism is rapid and extensive aerobic biodegradation, which proceeds via a well-understood pathway of alkyl chain oxidation followed by aromatic ring cleavage.[1][15] While its degradation is considerably slower under anaerobic conditions, the molecule is not recalcitrant.[16] Standardized testing confirms its status as a readily biodegradable substance, underscoring the successful transition from older, persistent branched-chain surfactants to modern, more environmentally benign alternatives.

References

-

Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 235-251. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). Potassium Dodecylbenzenesulfonate. PubChem Compound Database. Retrieved from: [Link]

-

Al-Zamili, H. A. A., & Al-Mayaly, I. K. (2024). Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Iraqi Journal of Science, 65(1), 235-244. Available from: [Link]

-

Gonzalez-Mazo, E., Forja, J. M., & Gomez-Parra, A. (1998). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater. Environmental Toxicology and Chemistry, 17(5), 821-827. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

Gonzalez-Mazo, E., Forja, J. M., & Gomez-Parra, A. (1998). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. ResearchGate. Available from: [Link]

-

Lara-Martín, P. A., Gómez-Parra, A., & González-Mazo, E. (2007). Anaerobic Degradation of Linear Alkylbenzene Sulfonates in Coastal Marine Sediments. Environmental Science & Technology, 41(9), 3159-3165. Available from: [Link]

-

Sánchez-Martín, M. J., et al. (2018). Modelling the Fate of Linear Alkylbenzene Sulfonate in Agricultural Soil Columns during Inflow of Surfactant Pulses from Domestic Wastewaters. Water, 10(11), 1609. Available from: [Link]

-

León, V. M., et al. (2002). Aerobic biodegradation of linear alkylbenzene sulfonates and sulfophenylcarboxylic acids for different salinity values by means of continuous assays. Water Research, 36(1), 131-138. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. Regulations.gov. Retrieved from: [Link]

-

Angelidaki, I., & Ahring, B. K. (1998). Anaerobic degradation of linear alkylbenzene sulfonate. Water Research, 32(11), 3297-3302. Available from: [Link]

-

Mäenpää, K., et al. (2006). Bioaccumulation and toxicity of 4-nonylphenol (4-NP) and 3-(2-dodecyl)-benzene sulfonate (LAS) in Lumbricus variegatus (Oligochaeta) and Chironomus riparius (Insecta). Aquatic Toxicology, 77(3), 329-338. Available from: [Link]

-

Li, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). RSC Advances, 11(34), 20978-20986. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. Retrieved from: [Link]

-

Hashim, M. A., et al. (2011). Biodegradability of Branched Alkylbenzenesulfonates. ResearchGate. Available from: [Link]

-

CONCAWE. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Report No. 8/19. Available from: [Link]

-

Ghavri, S. V., & Singh, D. (2013). Bioaccumulation and translocation potential of Na+ and K+ in native weeds grown on industrially contaminated soil. International Journal of ChemTech Research, 5(4), 1869-1875. Available from: [Link]

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Linear alkylbenzene sulfonates - Evaluation statement. Retrieved from: [Link]

-

Li, Y., et al. (2021). Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS). PubMed Central. Available from: [Link]

-

Santos. (2021). Potassium Sulphate June 2021. Available from: [Link]

-

David Publishing. (n.d.). Linear Alkylbenzene Sulfonates in the Groundwater and Surface Waters: Ergene Basin Case Study. Retrieved from: [Link]

-

Arienzo, M., et al. (2009). A Review of the Fate of Potassium in the Soil-Plant System after Land Application of Wastewaters. ResearchGate. Available from: [Link]

-

ChemBK. (n.d.). Dodecylbenzenesulfonic acid, potassium salt. Retrieved from: [Link]

-

BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. Retrieved from: [Link]

-

Mäenpää, K., et al. (2006). Bioaccumulation and Toxicity of 4-nonylphenol (4-NP) and 4-(2-dodecyl)-benzene Sulfonate (LAS) in Lumbriculus Variegatus (Oligochaeta) and Chironomus Riparius (Insecta). PubMed. Available from: [Link]

-

ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Retrieved from: [Link]

-

Gobas, F. A., et al. (2023). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species. PubMed. Available from: [Link]

-

Scheringer, M., et al. (2014). ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES. PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Critical biodegradation process of a widely used surfactant in the water environment: dodecyl benzene sulfonate (DBS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Potassium Dodecylbenzenesulfonate | C18H29KO3S | CID 23694261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C18H29KO3S | CID 23672299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. potassium 4-dodecylbenzenesulphonate | 14564-74-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Modelling the Fate of Linear Alkylbenzene Sulfonate in Agricultural Soil Columns during Inflow of Surfactant Pulses from Domestic Wastewaters | MDPI [mdpi.com]

- 9. santos.com [santos.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioaccumulation and toxicity of 4-nonylphenol (4-NP) and 4-(2-dodecyl)-benzene sulfonate (LAS) in Lumbriculus variegatus (Oligochaeta) and Chironomus riparius (Insecta) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species: A Comprehensive Analysis Using the Bioaccumulation Assessment Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Aerobic biodegradation of linear alkylbenzene sulfonates and sulfophenylcarboxylic acids for different salinity values by means of continuous assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. concawe.eu [concawe.eu]

- 19. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 20. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 21. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

Methodological & Application

Application Note & Protocol: Experimental Determination of the Critical Micelle Concentration (CMC) of Potassium 4-dodecylbenzenesulfonate

Introduction: The Significance of the Critical Micelle Concentration

In the realm of formulation science, drug delivery, and material science, understanding the behavior of surfactants is paramount. Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[1][2] This dual nature drives their accumulation at interfaces, reducing surface and interfacial tension. Potassium 4-dodecylbenzenesulfonate is an anionic surfactant with a wide range of applications, including as an emulsifier and cleansing agent in industrial and cosmetic formulations.[3][4]

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[5][6][7] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases with increasing surfactant concentration.[5][8] However, once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk of the solution.[7][8] Consequently, physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances, exhibit a distinct change in their concentration dependence at the CMC.[9][10]

The determination of the CMC is not merely an academic exercise; it is a critical parameter for optimizing formulations. For instance, the solubilizing capacity of a surfactant system, crucial for delivering poorly water-soluble drugs, is only significant above the CMC.[11] Therefore, a precise and reliable determination of the CMC for a surfactant like this compound is essential for its effective and efficient application. This document provides a detailed guide to experimentally determine the CMC of this compound using two robust and widely accepted methods: Conductometry and Surface Tensiometry .

Physicochemical Properties of this compound

A foundational understanding of the molecule is crucial before embarking on experimental work.

| Property | Value | Source |

| Molecular Formula | C18H29KO3S | [3][12] |

| Molecular Weight | 364.6 g/mol | [1][12] |

| Type | Anionic Surfactant | [2] |

| Appearance | White to Off-White Solid | [13] |

| Solubility | Slightly soluble in water | [13] |

Method 1: Conductometric Determination of CMC

Principle of the Method

The conductometric method is particularly well-suited for ionic surfactants like this compound.[9][11] The principle lies in the change in the molar conductivity of the surfactant solution as a function of its concentration. Below the CMC, the surfactant exists as individual ions (dodecylbenzenesulfonate anions and potassium cations), and the conductivity of the solution increases linearly with concentration as more charge carriers are introduced.[9][14]

Upon the formation of micelles above the CMC, the mobility of the surfactant ions is significantly altered. The large, multi-ion micelles, along with their associated counter-ions, have a lower equivalent conductivity than the free-moving individual ions. This is because the micellar structure increases the frictional drag and some counter-ions become bound to the micelle surface, reducing the total number of effective charge carriers. Consequently, while the overall conductivity of the solution continues to increase with concentration above the CMC, the rate of increase (the slope of the conductivity versus concentration plot) is markedly lower.[9][10] The CMC is determined as the point of intersection of the two linear portions of the plot.[14]

Experimental Workflow: Conductometry

Caption: Workflow for CMC determination by conductometry.

Detailed Protocol: Conductometry

Materials and Equipment:

-

This compound (high purity)

-

Deionized water (conductivity < 1 µS/cm)

-

Analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Conductivity meter with a temperature-compensated probe

-

Thermostatic water bath

-

Magnetic stirrer and stir bars

-

Beakers

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a sufficient amount of this compound to prepare a stock solution with a concentration significantly above the expected CMC (e.g., 20 mM). The molecular weight is approximately 364.6 g/mol .[1][12]

-

Dissolve the surfactant in deionized water in a volumetric flask. Ensure complete dissolution, using gentle agitation to avoid excessive foaming.

-

-

Preparation of Dilutions:

-